Misoprostol

Overview

Description

Misoprostol, a synthetic prostaglandin E1 analog, is widely used for obstetric and gynecological indications, including medical abortion, labor induction, cervical ripening, and prevention of postpartum hemorrhage (PPH) . It is also prescribed to prevent gastric ulcers in patients on long-term nonsteroidal anti-inflammatory drug (NSAID) therapy . Its mechanism involves binding to prostaglandin receptors, inducing uterine contractions and mucosal cytoprotection.

Preparation Methods

Synthetic Routes and Reaction Conditions

Misoprostol is synthesized through a multi-step process starting from commercially available prostaglandin intermediates. The synthesis involves the esterification of prostaglandin E1 with methanol to form the methyl ester, followed by selective reduction and oxidation steps to introduce the necessary functional groups .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using similar steps as in laboratory synthesis but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Structural Features and Reactivity

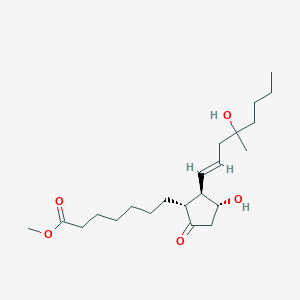

Misoprostol’s structure includes:

- Four chiral centers (positions 8, 12, 16, and 20), forming a mixture of four stereoisomers in near-equal proportions .

- A 16-methyl group and relocated 15-hydroxy group (compared to PGE<sub>1</sub>), enhancing oral bioavailability and reducing prostaglandin-associated side effects .

- A labile ester group at position C-1, rendering it prone to hydrolysis under acidic/basic conditions or enzymatic action .

Thermal Instability : Pure this compound degrades at room temperature, necessitating stabilization via pharmaceutical formulations (e.g., solid tablets with excipients) .

Metabolic Pathways

This compound undergoes rapid biotransformation:

Key Findings :

- This compound acid is the primary active metabolite, reaching peak plasma concentration (C<sub>max</sub>) within 15–30 minutes .

- Elimination occurs via urinary excretion (73% within 24 hours) .

Degradation Reactions

Stability studies reveal degradation under varied conditions:

Table 1: Degradation Products of this compound

| Condition | Time | Degradation Products | % Content Change |

|---|---|---|---|

| High humidity (75% RH) | 24 h | This compound acid, Dinor derivatives | 12–18% |

| Elevated temperature (40°C) | 48 h | Prostaglandin F analogs | 22–29% |

Formulation Impact : Tablet excipients (e.g., hydrogenated castor oil) reduce hydrolysis rates by 40% compared to pure drug .

Pharmacokinetic Variability by Administration Route

A comparative study of 400 µg doses demonstrated:

| Route | C<sub>max</sub> (pg/mL) | T<sub>max</sub> (min) | AUC<sub>0–6h</sub> (pg·h/mL) |

|---|---|---|---|

| Sublingual | 435 ± 154 | 14.2 ± 4.6 | 313 ± 114 |

| Oral | 277 ± 89 | 26.8 ± 8.3 | 203 ± 65 |

| Vaginal | 70 ± 32 | 89.4 ± 34.1 | 198 ± 71 |

Sublingual administration achieves higher bioavailability due to bypassing first-pass metabolism .

Drug-Drug Interactions

Scientific Research Applications

Gastrointestinal Applications

FDA-Approved Uses:

- Prevention and Treatment of NSAID-Induced Gastric Ulcers: Misoprostol is primarily approved for preventing gastric ulcers in patients taking nonsteroidal anti-inflammatory drugs (NSAIDs). It works by inhibiting gastric acid secretion and promoting mucosal protection .

Obstetric Applications

This compound's role in obstetrics is significant, especially in managing pregnancy-related complications.

Key Uses:

- Induction of Labor: this compound is often used off-label to induce labor in pregnant women, particularly in cases where medical induction is required due to maternal or fetal conditions .

- Management of Miscarriages: It effectively manages incomplete abortions and early pregnancy failures, allowing for medical management rather than surgical intervention .

- Prevention and Treatment of Postpartum Hemorrhage (PPH): this compound is recommended as an alternative to oxytocin for preventing and treating PPH, especially in settings where oxytocin may not be available .

Off-Label Uses

This compound is frequently utilized off-label in various contexts:

- Cervical Ripening: Before surgical procedures such as hysteroscopy, this compound can be used to soften the cervix, facilitating easier access .

- Medication Abortion: In combination with mifepristone, this compound is employed for medical abortions, particularly in regions where access to surgical abortion is limited .

Case Studies and Research Findings

- Postpartum Hemorrhage Management: A study highlighted the effectiveness of this compound administered by community health workers in preventing PPH, demonstrating its accessibility and safety in rural settings .

- Induction of Labor: Research indicated that this compound is comparable to traditional methods for labor induction, with fewer side effects reported when administered under medical supervision .

- Global Health Impact: this compound has been recognized as a transformative agent in reproductive health care globally, particularly in low-resource settings where it can be self-administered and does not require refrigeration .

Mechanism of Action

Misoprostol exerts its effects by stimulating prostaglandin E1 receptors on various cells. In the stomach, it reduces gastric acid secretion and increases mucus and bicarbonate secretion, protecting the gastric mucosa. In the uterus, it increases the strength and frequency of contractions and decreases cervical tone, facilitating labor induction and abortion .

Comparison with Similar Compounds

Misoprostol vs. Mifepristone in Medical Abortion

The combination of mifepristone (a progesterone receptor antagonist) and this compound is the gold standard for first-trimester medical abortion, with a 95% efficacy rate. In contrast, this compound alone has historically been considered less effective (80% efficacy) and is recommended only when mifepristone is unavailable . However, recent cohort studies demonstrate that self-managed abortion using this compound alone achieved a 98.1% success rate, suggesting context-dependent variability in outcomes .

Table 1: Efficacy of this compound vs. Mifepristone + this compound in Abortion

This compound vs. Isosorbide Mononitrate (ISMN) in Cervical Ripening

ISMN, a nitric oxide donor, enhances cervical ripening but lacks uterotonic effects. ISMN alone is less effective than this compound for labor induction .

Table 2: Cervical Ripening and Abortion Outcomes

This compound vs. NSAIDs and Ranitidine in Ulcer Prevention

This compound reduces NSAID-induced gastric ulcers by 85–90%, outperforming ranitidine (5.67% vs. 0.56% gastric ulcer incidence). However, both drugs show similar efficacy for duodenal ulcer prevention . Notably, this compound may interfere with the anti-inflammatory effects of diclofenac in chronic inflammation models .

Table 3: Ulcer Prevention in NSAID Users

This compound vs. Oxytocin/Syntometrine in Postpartum Hemorrhage

This compound is comparable to oxytocin/ergometrine (Syntometrine) in reducing blood loss but is associated with higher rates of uterine hyperstimulation. When used as an adjunct to oxytocin, 600 µg this compound reduces PPH incidence by 40% .

Table 4: PPH Prevention Outcomes

Route-Specific Pharmacokinetics: Oral vs. Vaginal this compound

Vaginal administration achieves higher bioavailability and prolonged uterine activity but increases hyperstimulation risk. Oral this compound reduces cesarean sections compared to vaginal dinoprostone but raises meconium-stained liquor incidence .

Table 5: Pharmacokinetic and Clinical Outcomes by Route

| Route | Time to Delivery | Hyperstimulation Risk | Meconium-Stained Liquor | Evidence Source |

|---|---|---|---|---|

| Vaginal this compound | 12–18 hours | 12% | 10% | |

| Oral this compound | 18–24 hours | 8% | 15% |

Biological Activity

Misoprostol, a synthetic prostaglandin E1 analog, is primarily known for its role in gastrointestinal protection and as a medication for medical abortion. Its biological activity extends beyond these applications, influencing various physiological processes and showing potential in treating several medical conditions. This article explores the biological activity of this compound, including its pharmacodynamics, therapeutic uses, and underlying mechanisms.

Pharmacokinetics and Metabolism

This compound is rapidly converted in the body to its active metabolite, this compound acid, through de-esterification. This metabolite exhibits significant pharmacological activity, including uterine contractions and gastrointestinal mucosal protection. Studies indicate that this compound undergoes further metabolic transformations involving beta-oxidation and omega-oxidation, leading to the formation of prostaglandin F analogs. Notably, serum protein binding of this compound acid ranges from 81% to 89%, unaffected by co-administered drugs .

This compound exerts its effects through various mechanisms:

- Cytoprotective Effects : It enhances mucus and bicarbonate secretion in the gastric mucosa, promoting epithelial cell proliferation and reducing gastric acid secretion.

- Uterine Activity : this compound stimulates uterine contractions by activating specific prostaglandin receptors (EP receptors), particularly EP3, which plays a crucial role in mediating labor induction and abortion .

- Neuroprotective Properties : Recent studies suggest that this compound may have neuroprotective effects. In animal models, it has been shown to reduce oxidative stress markers and improve cognitive functions following neurotoxic insults .

Therapeutic Applications

This compound's biological activity has led to its use in various medical contexts:

- Medical Abortion : this compound is commonly used in combination with mifepristone for medical abortion. Its efficacy has been demonstrated in multiple studies, showing high rates of complete abortion when used alone or with mifepristone .

- Gastrointestinal Protection : It is effective in preventing gastric ulcers associated with nonsteroidal anti-inflammatory drugs (NSAIDs) due to its ability to enhance gastric mucosal defenses.

- Labor Induction : this compound is employed for cervical ripening and labor induction in pregnant women due to its uterotonic properties.

- Management of Missed Miscarriage : Clinical trials have indicated that this compound can effectively manage missed miscarriages, leading to higher rates of spontaneous abortion completion compared to placebo .

Case Studies

Several clinical studies highlight the efficacy of this compound across different applications:

- Triple M Trial : A randomized controlled trial comparing mifepristone followed by this compound versus placebo followed by this compound showed a significant increase in complete evacuation rates among women undergoing treatment for early pregnancy loss (62.2% vs. 45.3%) .

- Neuroprotection Study : In a study on rats subjected to aluminum overload, this compound treatment resulted in significant improvements in spatial learning and memory function, alongside reductions in oxidative stress markers like malondialdehyde (MDA) and increases in superoxide dismutase (SOD) activity .

Table 1: Effects of this compound on MDA Content and SOD Activity

| Treatment Group | MDA (nmol/mg protein) | SOD (U/mg protein) |

|---|---|---|

| Control | 0.933 ± 0.113 | 14.633 ± 1.846 |

| Aluminum Overload | 4.887 ± 1.368 | 7.866 ± 1.369 |

| This compound 30 µg | 2.785 ± 0.374* | 10.145 ± 2.983 |

| This compound 60 µg | 2.103 ± 0.403** | 12.875 ± 3.093* |

| This compound 120 µg | 1.654 ± 0.244** | 13.069 ± 2.754* |

*P<0.05 compared with aluminum overload group

**P<0.01 compared with aluminum overload group .

Table 2: Clinical Outcomes from the Triple M Trial

| Treatment Group | Complete Evacuation Rate (%) | Serious Adverse Events |

|---|---|---|

| Mifepristone + this compound (N=172) | 62.2 | 24 |

| Placebo + this compound (N=172) | 45.3 | 55 |

Q & A

Basic Research Questions

Q. What experimental designs are recommended for evaluating Misoprostol’s pharmacokinetics in human serum?

- Methodological Answer : Use ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS-MS) to quantify this compound acid, the active metabolite, in serum. This method achieves high sensitivity (detection range: 3.1–18.4 ppb) and specificity, with chromatographic peaks resolved within 2.2 minutes. Longitudinal study designs are optimal for tracking metabolite clearance and bioavailability .

Q. How should researchers design a randomized controlled trial (RCT) to assess this compound’s efficacy in postpartum hemorrhage (PPH)?

- Methodological Answer : Compare experimental (this compound) and control (standard uterotonics or placebo) groups with post-treatment follow-up at 2 and 4 hours. Key endpoints include blood loss volume, hemoglobin levels, and adverse effects (e.g., pyrexia). Ensure adequate sample size and stratification for confounding variables like hypertension. Statistical significance (e.g., p < 0.05) should be predefined for outcomes .

Q. What are standard protocols for comparing oral and vaginal this compound in labor induction studies?

- Methodological Answer : Use double-blinded RCTs with standardized dosages (e.g., 25–50 µg oral vs. 25 µg vaginal). Monitor outcomes such as time to vaginal delivery, caesarean rates, and adverse events (e.g., meconium-stained liquor). Meta-analyses should account for heterogeneity in dosing regimens and study quality .

Advanced Research Questions

Q. How can researchers resolve contradictions in meta-analyses regarding this compound’s maternal mortality risk?

- Methodological Answer : Conduct sensitivity analyses to exclude confounding factors like hyperpyrexia and dosage variations (e.g., ≥600 µg linked to higher mortality). Use random-effects models to address heterogeneity (e.g., I² = 69% in this compound vs. other uterotonics). Prioritize studies with rigorous adverse event reporting and adjust for publication bias .

Q. What statistical approaches optimize dose-response modeling for this compound in incomplete abortion management?

- Methodological Answer : Apply binary logistic regression to adjust for covariates (e.g., gestational age, parity) when analyzing treatment success rates. Use Monte Carlo simulations for bias-corrected effectiveness estimates and confidence intervals. Data should be collected via real-time syncing tools (e.g., CSPro/STATA) to ensure accuracy .

Q. How can mixed-methods research address barriers to this compound adoption in clinical practice?

- Methodological Answer : Combine quantitative surveys (e.g., 21-item questionnaires on prescribing practices) with qualitative interviews to explore GP reluctance. Pilot questions for validity, achieve data saturation in interviews, and triangulate findings to identify systemic vs. cultural barriers .

Q. What strategies minimize bias in pharmacokinetic studies of this compound metabolites?

- Methodological Answer : Use blinded sample analysis and replicate measurements to reduce technical variability. Validate UPLC-MS-MS against certified reference materials and report recovery rates. Exclude samples with hemolysis or improper storage to ensure serum integrity .

Q. How should researchers adjust for confounding variables in studies comparing this compound to oxytocin?

- Methodological Answer : Stratify participants by baseline risk factors (e.g., parity, gestational age) and use multivariable regression to control for covariates. Pre-specify subgroup analyses for outcomes like meconium-stained liquor, which is more prevalent with this compound .

Q. Data Analysis & Reporting

Q. What are best practices for analyzing adverse effect data in this compound trials?

- Methodological Answer : Report pyrexia (>38°C) incidence separately from severe morbidity. Use composite endpoints (e.g., maternal death/severe morbidity) cautiously, as hyperpyrexia may inflate significance. Exploratory analyses should exclude non-hemorrhage-related outcomes .

Q. How can researchers ensure reproducibility in this compound studies?

- Methodological Answer : Detail experimental protocols in supplementary materials, including chromatography conditions and randomization sequences. Follow CONSORT guidelines for RCTs and provide raw data access for independent validation .

Properties

IUPAC Name |

methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+/t17-,18-,20-,22?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLOPKGSLYJEMD-URPKTTJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020897 | |

| Record name | Misoprostol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Misoprostol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015064 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.6mg/mL, Water-soluble, 1.64e-02 g/L | |

| Record name | Misoprostol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00929 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MISOPROSTOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3573 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Misoprostol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015064 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Misoprostol is a synthetic prostaglandin E1 analog that stimulates prostaglandin E1 receptors on parietal cells in the stomach to reduce gastric acid secretion. Mucus and bicarbonate secretion are also increased along with thickening of the mucosal bilayer so the mucosa can generate new cells. Misoprostol binds to smooth muscle cells in the uterine lining to increase the strength and frequency of contractions as well as degrade collagen and reduce cervical tone., Misoprostol enhances natural gastromucosal defense mechanisms and healing in acid-related disorders, probably by increasing production of gastric mucus and mucosal secretion of bicarbonate., Misoprostol inhibits basal and nocturnal gastric acid secretion by direct action on the parietal cells; also inhibits gastric acid secretion stimulated by food, histamine, and pentagastrin. It decreases pepsin secretion under basal, but not histamine stimulation. Misoprostol has no significant effect on fasting or postprandial gastrin or intrinsic factor output. | |

| Record name | Misoprostol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00929 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MISOPROSTOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3573 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light yellow oil, Viscous liquid | |

CAS No. |

59122-46-2 | |

| Record name | Misoprostol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59122-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Misoprostol [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059122462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Misoprostol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00929 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Misoprostol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Misoprostol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MISOPROSTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0E43V0BB57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MISOPROSTOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3573 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Misoprostol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015064 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

261-263 | |

| Record name | Misoprostol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00929 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.